ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic scaffold fused with a thiazole ring. The molecule features a 4-bromophenyl substituent at position 5, a carbamoylmethoxy-methoxyphenyl group at position 2 (via a methylidene linker), and a 7-methyl-3-oxo moiety. The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties. Its synthesis typically involves multi-step condensation and cyclization reactions, as exemplified in related thiazolo[3,2-a]pyrimidine derivatives .
Key structural insights derive from X-ray crystallography (e.g., similar compounds adopt a "sofa" conformation in the pyrimidine ring, with deviations at sp³ carbons like C5 ). The bromophenyl group participates in n-π interactions (Br···C13 distance: 3.379 Å), influencing crystal packing and homochiral chain formation .
Properties
IUPAC Name |
ethyl (2E)-2-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-5-(4-bromophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O6S/c1-4-35-25(33)22-14(2)29-26-30(23(22)16-6-8-17(27)9-7-16)24(32)20(37-26)12-15-5-10-18(19(11-15)34-3)36-13-21(28)31/h5-12,23H,4,13H2,1-3H3,(H2,28,31)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGCTUTYCYFCC-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)N)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)N)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest for researchers aiming to explore its pharmacological properties.
- Molecular Formula : C26H24BrN3O6S
- Molecular Weight : 586.5 g/mol
- CAS Number : 627038-54-4
- Purity : Typically around 95%
This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures have shown MIC values against E. coli and S. aureus at concentrations around 256 µg/mL, indicating effective antibacterial properties .
Anticancer Activity
The thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
- Mechanism of Action : The mechanism often involves the disruption of cellular signaling pathways and modulation of enzyme activity related to cancer progression .
Cytotoxicity Studies
Cytotoxicity assays on various cell lines have indicated that this compound exhibits promising activity. Specific findings include:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| Ethyl Thiazolo Compound | A549 | 10.0 |
These results underscore the compound's potential as an anticancer agent.
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of thiazolo-pyrimidine derivatives, researchers synthesized several compounds and evaluated their biological activities. The study found that modifications in the side chains significantly influenced the antibacterial and anticancer activities .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to determine how structural variations impact biological activity. The presence of bromophenyl and carbamoylmethoxy groups were crucial for enhancing both antibacterial and anticancer effects .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiazolo-pyrimidine structures exhibit anticancer activity. Ethyl (2E)-5-(4-bromophenyl)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating specific apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Its structure can be further modified to enhance efficacy and reduce toxicity.
Case Studies
-
Cancer Treatment : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly compared to control groups. The IC50 values were determined to assess potency.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 8.0 A549 (Lung) 10.0 - Antimicrobial Screening : In vitro testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physical and Chemical Properties
The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis with key derivatives:
Key Observations :
- This may enhance solubility or receptor binding in biological systems .
- Crystallography : Bromine’s polarizability facilitates stronger n-π interactions compared to fluorine, leading to distinct packing motifs (homochiral chains vs. zigzag ladders) .
- Conformational Flexibility : Substituents at position 2 (e.g., methylidene vs. aryl groups) influence ring planarity and torsional strain, affecting reactivity and intermolecular interactions .
Q & A
Q. What synthetic strategies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a substituted benzaldehyde (e.g., 4-(carbamoylmethoxy)-3-methoxybenzaldehyde) with ethyl acetoacetate under basic conditions to form a chalcone intermediate .
- Cyclization : Using urea or thiourea in acidic conditions to generate the thiazolo[3,2-a]pyrimidine core .
- Functionalization : Introducing the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions.
Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for cyclization) .
Q. How can the compound’s purity and structural integrity be validated?
- Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient to assess purity (>95%) .
- Spectroscopy : Confirm the structure via H/C NMR (e.g., characteristic peaks for the ethyl carboxylate at δ ~4.3 ppm and the exocyclic double bond at δ ~7.5–8.0 ppm) and HRMS for molecular ion verification .
- X-ray crystallography : Resolve the (2E)-configuration of the benzylidene group and confirm bond lengths (e.g., C=C bond ~1.34 Å in the exocyclic double bond) .
Q. What are the primary challenges in scaling up the synthesis?
- Byproduct formation : Monitor intermediates using TLC and optimize reaction times to minimize side products like hydrolyzed esters or over-oxidized derivatives .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) for high yields .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
- Benzylidene substituents : The 4-carbamoylmethoxy-3-methoxy group acts as an electron-donating group, stabilizing the exocyclic double bond via resonance, which may enhance binding to biological targets (e.g., enzymes) .
- 4-Bromophenyl group : The bromine atom’s electron-withdrawing effect increases electrophilicity at the pyrimidine ring, potentially improving interactions with nucleophilic residues in proteins .
- Methodology : Perform Hammett studies or DFT calculations to correlate substituent σ values with reaction rates or binding affinities .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets). Focus on hydrogen bonds between the carbamoylmethoxy group and catalytic lysine/aspartate residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS, emphasizing the role of the 4-bromophenyl group in hydrophobic pocket interactions .
Q. How can contradictory crystallographic and spectroscopic data be resolved?
- Case example : If X-ray data () indicate planar geometry for the thiazolo-pyrimidine core, but NMR suggests puckering, perform variable-temperature NMR to assess conformational flexibility .
- DFT optimization : Compare computed (B3LYP/6-31G*) and experimental structures to identify discrepancies caused by crystal packing forces .
Methodological Considerations
Q. What strategies optimize reaction yields for analogues with varying arylidene groups?
- Design of Experiments (DoE) : Use a central composite design to test variables like temperature (60–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (0.1–5 mol%) .
- High-throughput screening : Employ parallel synthesis to evaluate 20+ benzaldehyde derivatives, identifying substituents that enhance yield (e.g., electron-withdrawing groups improve cyclization efficiency) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Replace the 4-bromophenyl group with chloro, nitro, or methoxy variants to assess electronic effects on bioactivity .
- Biological assays : Test inhibition of kinases (e.g., CK2α) using fluorescence polarization assays, correlating IC values with substituent σ parameters .
Data Interpretation and Validation
Q. What analytical techniques differentiate Z/E isomers of the benzylidene group?
- NOESY NMR : Look for cross-peaks between the benzylidene proton and adjacent pyrimidine protons to confirm the (2E)-configuration .
- IR spectroscopy : The C=O stretch (~1700 cm) and C=C stretch (~1600 cm) intensities vary with isomer geometry .
Q. How should researchers address low reproducibility in biological assays?
- Standardize protocols : Pre-treat compounds with DMSO-d to ensure consistent solubility .
- Control experiments : Include reference inhibitors (e.g., TBBz for CK2α) and validate assays via dose-response curves with R > 0.95 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
